molecular formula C15H25NO B5956602 [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol

[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B5956602
M. Wt: 235.36 g/mol
InChI Key: MTWNYZLGPQWNAM-UHFFFAOYSA-N
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Description

[1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol typically involves multiple steps. One common approach is the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines

Scientific Research Applications

Chemistry

In chemistry, [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, including neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: This compound shares a similar bicyclic structure but lacks the pyrrolidine moiety.

    Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-: Similar in structure, this compound has an ethanol group instead of the pyrrolidin-2-yl group.

Uniqueness

The uniqueness of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol lies in its combination of the bicyclic structure with the pyrrolidine moiety. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-15(2)12-6-5-11(14(15)8-12)9-16-7-3-4-13(16)10-17/h5,12-14,17H,3-4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWNYZLGPQWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCCC3CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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